molecular formula C11H11F3O4S B13047540 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate

4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate

Cat. No.: B13047540
M. Wt: 296.26 g/mol
InChI Key: DEMWBCPLJYJQRT-UHFFFAOYSA-N
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Description

4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C11H11F3O3S. This compound is characterized by the presence of an acetyl group, two methyl groups, and a trifluoromethanesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate typically involves the reaction of 4-acetyl-2,3-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can participate in acylation reactions, forming new bonds with nucleophiles. These properties make the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate include:

  • 4-Methylphenyl trifluoromethanesulfonate
  • 2,4,6-Trimethylphenyl trifluoromethanesulfonate
  • 4-Methylphenyl iodonium trifluoromethanesulfonate

These compounds share the trifluoromethanesulfonate group but differ in the substituents on the phenyl ring. The unique combination of the acetyl and methyl groups in this compound provides distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C11H11F3O4S

Molecular Weight

296.26 g/mol

IUPAC Name

(4-acetyl-2,3-dimethylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C11H11F3O4S/c1-6-7(2)10(5-4-9(6)8(3)15)18-19(16,17)11(12,13)14/h4-5H,1-3H3

InChI Key

DEMWBCPLJYJQRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OS(=O)(=O)C(F)(F)F)C(=O)C

Origin of Product

United States

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